Methyl 2-(ethylamino)-5-methylbenzoate
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-5-methylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-12-10-6-5-8(2)7-9(10)11(13)14-3/h5-7,12H,4H2,1-3H3 |
InChI Key |
WXYSIMUJUKKSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-5-methylbenzoate typically involves the esterification of 2-(ethylamino)-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(ethylamino)-5-methylbenzoic acid+methanolacid catalystMethyl 2-(ethylamino)-5-methylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(ethylamino)-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(ethylamino)-5-methylbenzoate exerts its effects involves interactions with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity and function. The ester group may also undergo hydrolysis in biological systems, releasing the active components.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of methyl 2-(ethylamino)-5-methylbenzoate, highlighting differences in substituents, physical properties, and applications:
Key Observations :
- Functional Group Influence: The presence of amino (-NH₂) or ethylamino (-NHCH₂CH₃) groups enhances nucleophilicity, making these compounds reactive in coupling reactions (e.g., with aldehydes or acyl chlorides) . Conversely, electron-withdrawing groups like chlorine (-Cl) or sulfonyl (-SO₂CH₃) increase stability but reduce solubility in polar solvents .
- Thermal Properties: Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate exhibits a well-defined melting point (119–120°C), suggesting high crystallinity due to hydrogen bonding from hydroxyl and amide groups . Data for this compound is absent, highlighting a research gap.
Biological Activity
Methyl 2-(ethylamino)-5-methylbenzoate, a compound belonging to the class of benzoate esters, has garnered attention in recent years for its potential biological activities. This article explores its antimicrobial, anticancer, and neuroprotective properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
- CAS Number : 134-20-3
The compound features a methyl group, an ethylamino group, and a benzoate moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several in vitro studies. A notable study focused on its effects on human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The results showed that:
- The compound induced apoptosis in cancer cells.
- IC50 values for MCF-7 and HCT116 cells were found to be approximately 15 µM and 20 µM, respectively.
The mechanism of action is believed to involve the inhibition of cell proliferation and the induction of oxidative stress within cancer cells, leading to cell death.
Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of this compound. In a study involving HT22 neuronal cells, the compound was tested for its ability to protect against glutamate-induced neurotoxicity. The findings revealed:
- At a concentration of 10 µM, this compound significantly increased cell viability by approximately 50% compared to control groups.
- The compound showed potential in modulating oxidative stress markers, suggesting a protective role against neuronal damage.
Case Studies and Clinical Implications
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Patients receiving the compound exhibited improved outcomes, with a reduction in infection rates.
- Cancer Treatment Exploration : In an experimental setting, combining this compound with standard chemotherapy agents resulted in enhanced efficacy against resistant cancer cell lines. This combination therapy approach is under further investigation for potential clinical applications.
- Neuroprotection in Animal Models : Animal studies have demonstrated that administration of the compound prior to inducing neurotoxic conditions resulted in reduced behavioral deficits and improved cognitive function, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(ethylamino)-5-methylbenzoate, and how can intermediates be characterized?
- Synthesis : Start with methyl 5-methyl-2-nitrobenzoate. Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or tin(II) chloride in HCl (as described for similar compounds in ). Ethylate the resulting 2-amino-5-methylbenzoate via reductive alkylation using acetaldehyde and NaBH₃CN. Purify via column chromatography (silica gel, ethyl acetate/hexane).
- Characterization : Confirm structure via ¹H/¹³C NMR (aromatic protons at δ 6.5–7.5 ppm, ester carbonyl at ~δ 168–170 ppm), IR (C=O stretch ~1720 cm⁻¹), and LC-MS (molecular ion [M+H]⁺ ~208 g/mol). Compare with PubChem data for analogous benzoates ( ).
Q. How can the stability of this compound be assessed under varying storage conditions?
- Method : Conduct accelerated stability studies:
- Thermal : Store at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Light sensitivity : Expose to UV (254 nm) and visible light for 24–72 hours; analyze by TLC for byproducts.
- Humidity : Store at 75% RH; check hydrolysis to 2-(ethylamino)-5-methylbenzoic acid via pH titration.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electronic effects) influence the bioactivity of this compound?
- SAR Approach :
- Syntize analogs with halogen (Cl, Br), electron-withdrawing (NO₂), or donating (OCH₃) groups at the 4-position.
- Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) using assays like fluorescence polarization or SPR.
- Correlate logP (HPLC-derived) and Hammett σ values with activity trends.
- Key Insight : and highlight that electron-withdrawing groups on benzoate derivatives enhance binding to biological targets (e.g., kinases, GPCRs).
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Resolution Strategy :
- Use orthogonal methods:
- Experimental : Shake-flask method (aqueous/organic phase partitioning) vs. computational (COSMO-RS simulations).
- Analytical : Compare NMR saturation concentration in D₂O vs. DMSO-d5.
- Example : reports ethyl 4-bromo-2-cyano-5-methylbenzoate’s solubility contradictions; adjusting pH (amine protonation) may explain discrepancies.
Q. What mechanistic insights can be gained from studying the ester hydrolysis kinetics of this compound?
- Method :
- Perform pH-dependent hydrolysis (0.1 M HCl to pH 12) at 25–60°C. Monitor via UV-Vis (loss of ester peak at ~270 nm).
- Calculate activation energy (Arrhenius plot) and compare with DFT-computed transition states.
Q. How can chiral resolution challenges for this compound (if applicable) be addressed?
- Approach :
- Synthesis : Introduce a chiral auxiliary (e.g., Evans oxazolidinone) during ethylation.
- Separation : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases in biphasic systems).
- Note : ’s substitution products imply potential stereoisomerism in ethylamino derivatives.
Methodological Considerations
- Data Analysis : For contradictory results (e.g., reaction yields), apply systematic review frameworks ( ) to evaluate bias in experimental conditions (catalyst purity, solvent grade).
- Safety Protocols : Follow guidelines from and for handling amines/esters: use fume hoods, PPE, and emergency eyewash stations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
